Biotin-C1-PEG3-C3-amine TFA
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Overview
Description
Biotin-C1-PEG3-C3-amine TFA is a compound that combines biotin, polyethylene glycol (PEG), and an amine group. It is commonly used as a linker in the synthesis of proteolysis-targeting chimeras (PROTACs). The compound is known for its ability to facilitate the degradation of target proteins by exploiting the ubiquitin-proteasome system .
Preparation Methods
Synthetic Routes and Reaction Conditions
Biotin-C1-PEG3-C3-amine TFA is synthesized through a series of chemical reactions that involve the conjugation of biotin, PEG, and an amine group. The synthetic route typically involves the following steps:
Activation of Biotin: Biotin is activated using a coupling reagent such as N-hydroxysuccinimide (NHS) to form biotin-NHS ester.
PEGylation: The activated biotin is then reacted with a PEG derivative to form biotin-PEG.
Amine Conjugation: The biotin-PEG is further reacted with an amine-containing compound to form Biotin-C1-PEG3-C3-amine.
TFA Salt Formation: Finally, the compound is converted to its trifluoroacetic acid (TFA) salt form for stabilization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and purification systems to ensure high yield and purity. The reaction conditions are optimized to achieve efficient coupling and minimal by-products .
Chemical Reactions Analysis
Types of Reactions
Biotin-C1-PEG3-C3-amine TFA undergoes various chemical reactions, including:
Substitution Reactions: The amine group can participate in nucleophilic substitution reactions with electrophiles.
Amide Bond Formation: The amine group can react with carboxylic acids or their derivatives to form stable amide bonds.
Conjugation Reactions: The compound can be conjugated to other molecules through its amine group.
Common Reagents and Conditions
N-Hydroxysuccinimide (NHS): Used for activating biotin.
Carbodiimides (e.g., EDC): Used for coupling reactions.
Organic Solvents (e.g., DMF, DMSO): Used as reaction media.
Major Products Formed
The major products formed from these reactions include biotinylated proteins, peptides, and other biomolecules. These products are used in various biochemical assays and research applications .
Scientific Research Applications
Biotin-C1-PEG3-C3-amine TFA has a wide range of scientific research applications:
Chemistry: Used as a linker in the synthesis of PROTACs and other bioconjugates.
Biology: Employed in the labeling and detection of biomolecules.
Medicine: Utilized in drug discovery and development, particularly in targeted protein degradation.
Industry: Applied in the production of diagnostic reagents and therapeutic agents.
Mechanism of Action
Biotin-C1-PEG3-C3-amine TFA exerts its effects by serving as a linker in PROTACs. PROTACs are designed to recruit target proteins to E3 ubiquitin ligases, leading to the ubiquitination and subsequent degradation of the target proteins by the proteasome. The PEG chain provides solubility and flexibility, while the amine group facilitates conjugation to other molecules .
Comparison with Similar Compounds
Similar Compounds
Biotin-PEG2-amine: Similar structure but with a shorter PEG chain.
Biotin-PEG4-amine: Similar structure but with a longer PEG chain.
Biotin-PEG3-acid: Contains a carboxylic acid group instead of an amine.
Uniqueness
Biotin-C1-PEG3-C3-amine TFA is unique due to its specific combination of biotin, PEG, and amine functionalities. This combination provides optimal solubility, flexibility, and reactivity, making it highly effective as a PROTAC linker and in other bioconjugation applications .
Properties
Molecular Formula |
C22H38F3N3O7S |
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Molecular Weight |
545.6 g/mol |
IUPAC Name |
(3aS,4S,6aR)-4-[8-[2-[2-(3-aminopropoxy)ethoxy]ethoxy]-5-oxooctyl]-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-2-one;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C20H37N3O5S.C2HF3O2/c21-8-4-10-27-12-14-28-13-11-26-9-3-6-16(24)5-1-2-7-18-19-17(15-29-18)22-20(25)23-19;3-2(4,5)1(6)7/h17-19H,1-15,21H2,(H2,22,23,25);(H,6,7)/t17-,18-,19-;/m0./s1 |
InChI Key |
YPDRGIVMGWAYRG-YOTVLOEGSA-N |
Isomeric SMILES |
C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)CCCOCCOCCOCCCN)NC(=O)N2.C(=O)(C(F)(F)F)O |
Canonical SMILES |
C1C2C(C(S1)CCCCC(=O)CCCOCCOCCOCCCN)NC(=O)N2.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
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